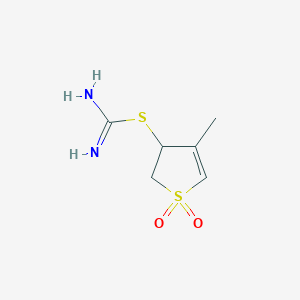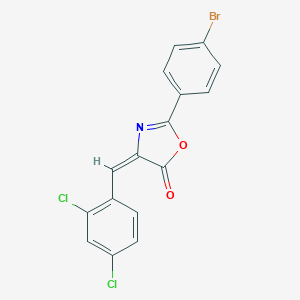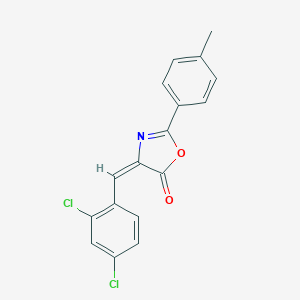![molecular formula C17H23N3O B273959 (2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one](/img/structure/B273959.png)
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexanedione core, a piperidinyl group, and a phenylhydrazone moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one can be synthesized through a multi-step process involving the reaction of 1,2-cyclohexanedione with 4-(1-piperidinyl)phenylhydrazine. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
科学的研究の応用
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of (2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, the hydrazone moiety can participate in various biochemical pathways, potentially leading to enzyme inhibition or modulation of cellular processes .
類似化合物との比較
Similar Compounds
1,2-Cyclohexanedione: A simpler analog without the piperidinyl and phenylhydrazone groups.
1,3-Cyclohexanedione: An isomer with different chemical properties.
1,4-Cyclohexanedione: Another isomer with distinct reactivity.
Uniqueness
(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidinyl and phenylhydrazone moieties enhances its potential for diverse applications in research and industry .
特性
分子式 |
C17H23N3O |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
(2Z)-2-[(4-piperidin-1-ylphenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C17H23N3O/c21-17-7-3-2-6-16(17)19-18-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h8-11,18H,1-7,12-13H2/b19-16- |
InChIキー |
SUFSHLSOMFYULF-MNDPQUGUSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
異性体SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE](/img/structure/B273884.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)



![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)


